molecular formula C11H12INO B12603049 N-(2-iodophenyl)-N-methylbut-2-enamide CAS No. 918334-75-5

N-(2-iodophenyl)-N-methylbut-2-enamide

Cat. No.: B12603049
CAS No.: 918334-75-5
M. Wt: 301.12 g/mol
InChI Key: OEALSYUUNPNVOU-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-N-methylbut-2-enamide is a synthetic organic compound of significant interest in methodological chemistry and drug discovery research. Its structure incorporates both an iodophenyl group and an N-methylated enamide functionality, making it a versatile building block or intermediate for constructing complex molecules. The iodine substituent on the aromatic ring makes it a prime candidate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are powerful tools for carbon-carbon bond formation . Concurrently, the enamide group can participate in cyclization reactions or act as a Michael acceptor, enabling diverse synthetic transformations. Researchers are exploring its potential as a key intermediate in the synthesis of heterocyclic compounds, including fused lactone or lactam structures, which are common motifs in many biologically active natural products and pharmaceuticals . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918334-75-5

Molecular Formula

C11H12INO

Molecular Weight

301.12 g/mol

IUPAC Name

N-(2-iodophenyl)-N-methylbut-2-enamide

InChI

InChI=1S/C11H12INO/c1-3-6-11(14)13(2)10-8-5-4-7-9(10)12/h3-8H,1-2H3

InChI Key

OEALSYUUNPNVOU-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)N(C)C1=CC=CC=C1I

Origin of Product

United States

Synthetic Methodologies for N 2 Iodophenyl N Methylbut 2 Enamide and Its Analogs

Retrosynthetic Analysis of N-(2-iodophenyl)-N-methylbut-2-enamide

A retrosynthetic analysis of this compound simplifies the molecule to more readily available starting materials. The primary disconnection is at the amide bond, which is a common and reliable bond formation strategy. This C-N bond cleavage leads to two key synthons: an electrophilic acyl component and a nucleophilic amine component.

Specifically, the target molecule can be disconnected to reveal N-methyl-2-iodoaniline and an activated form of but-2-enoic acid, such as crotonyl chloride. A further disconnection of N-methyl-2-iodoaniline at the N-methyl bond suggests 2-iodoaniline (B362364) and a methylating agent as the precursors. This stepwise disconnection provides a logical pathway for the synthesis of the target compound from simple, commercially available starting materials.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound is typically achieved through a two-step process involving amidation followed by N-alkylation.

Amidation Reactions of 2-Iodoaniline Derivatives

The initial step involves the acylation of 2-iodoaniline with crotonyl chloride. This reaction forms the secondary amide, N-(2-iodophenyl)but-2-enamide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The subsequent step is the N-alkylation of the secondary amide to form the desired tertiary amide. A common method employs a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen, creating a nucleophilic amide anion. This anion then reacts with an electrophilic methyl source, typically methyl iodide, to yield this compound. This N-alkylation is a crucial step in the synthesis of various N-substituted amides. wikipedia.org

Alternative Approaches for the Construction of the N-(2-iodophenyl)but-2-enamide Scaffold

While the two-step approach is prevalent, other methods for constructing the N-(2-iodophenyl)but-2-enamide scaffold could be envisioned. These might include cross-coupling reactions to form the C-N bond directly, although such methods are less commonly reported for this specific compound. The established amidation and alkylation sequence remains the most practical and widely used approach.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships in various applications. For instance, the synthesis of (2E)-N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide has been reported. researchgate.netnih.gov This particular derivative has been utilized in studies of asymmetric Heck cyclizations to form dihydroindol-2-one structures. researchgate.netnih.gov

The general synthetic strategy for these derivatives follows a similar path to the parent compound. Substituted anilines, such as 2-iodo-4,6-dimethylaniline, can be used as the starting material. These are then subjected to amidation with an appropriate acyl chloride, followed by N-alkylation if a tertiary amide is desired. The synthesis of a range of N-substituted derivatives has been explored in other contexts, highlighting the versatility of these synthetic methods. researchgate.net

Starting MaterialReagentsProduct
2-Iodoaniline1. Crotonyl Chloride, Base2. NaH, Methyl IodideThis compound
2-Iodo-4,6-dimethylaniline2-Methyl-2-butenoyl chloride(2E)-N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide researchgate.netnih.gov

Strategies for Modifying the Aryl Moiety (e.g., halogenation, alkylation)

The functionalization of the aryl ring of N-aryl amides like this compound is crucial for creating analogs with diverse properties. Key strategies include halogenation and alkylation, which introduce versatile handles for further chemical transformations.

Halogenation:

Introducing additional halogen atoms onto the phenyl ring can significantly alter the electronic and steric properties of the molecule. Traditional electrophilic aromatic halogenation of N-aryl amides often leads to a mixture of ortho- and para-substituted products. nih.gov To overcome this lack of regioselectivity, modern synthetic methods have been developed.

One highly effective strategy is the regioselective ortho-halogenation of N-aryl amides through an oxidative halodeboronation process. nih.gov This method involves an initial carbonyl-directed borylation of the N-aryl amide, followed by a halodeboronation step. This approach allows for the precise installation of a halogen at the desired ortho position. nih.gov Another innovative approach involves the use of N–X anomeric amides as electrophilic halogenating reagents, which are capable of halogenating even complex molecules under mild conditions. researchgate.net

For the introduction of iodine, methods such as metal-catalyzed halogen exchange from a corresponding aryl bromide or chloride are common, often employing copper or nickel catalysts. gla.ac.uk A deaminative halogenation of a primary aromatic amine precursor using an N-anomeric amide as a nitrogen-deletion reagent also presents a viable and mild route to aryl halides. nih.gov

Alkylation:

N-alkylation of the amide nitrogen is a fundamental transformation. Due to the low nucleophilicity of the amide nitrogen, strong bases like sodium hydride (NaH) or organolithium reagents (e.g., n-BuLi) are often required to deprotonate the amide, followed by reaction with an alkyl halide. stackexchange.com

More contemporary and milder methods utilize transition metal catalysts. stackexchange.com For instance, the N-alkylation of amides with alcohols, a green alternative to alkyl halides, can be achieved using various catalysts, generating water as the only byproduct. rsc.org Solvent-free N-alkylation of amides can be rapidly achieved under phase-transfer catalytic (PTC) conditions with microwave irradiation, offering a significant improvement in reaction times and environmental impact. mdpi.comresearchgate.net For example, benzanilide (B160483) can be alkylated with benzyl (B1604629) chloride using a mixture of potassium hydroxide (B78521) and potassium carbonate as a solid support, along with a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB), under microwave irradiation. mdpi.com

Table 1: Selected Methods for Aryl Moiety Modification

Transformation Reagents and Conditions Key Features

Stereoselective Synthesis of Enamide Isomers

The geometry of the double bond in enamides is critical for their biological activity and synthetic utility. rsc.org Consequently, developing methods for the stereoselective synthesis of either the E or Z isomer is a significant area of research.

A prominent method for achieving high stereoselectivity is the palladium-catalyzed hydroamidation of terminal alkynes. organic-chemistry.orgnih.govacs.org This approach can selectively produce Z-enamides, which are often the thermodynamically less favored isomer. The selectivity is attributed to the formation of an intermediate vinyl-palladium complex stabilized by an intramolecular hydrogen bond between the amido proton and the carbonyl oxygen of the ester group on the alkyne. organic-chemistry.orgnih.gov Optimization studies have shown that a catalyst system of Pd(OAc)₂, in combination with trifluoroacetic acid and sodium acetate (B1210297) in toluene (B28343) at 70°C, provides good yields of the Z-enamide. organic-chemistry.org Notably, this stereoselectivity is dependent on the amide type; primary amides yield Z-enamides, while secondary amides, which lack the necessary proton for hydrogen bonding, produce E-enamides. organic-chemistry.org

Another powerful strategy involves the use of vinylbenziodoxolone (VBX) reagents. These stable reagents can be synthesized by the stereoselective addition of a nucleophile, such as an amide, to an alkynyl precursor. The resulting VBX reagent can then participate in palladium-catalyzed cross-coupling reactions at room temperature to yield Z-enamides. rsc.org

Direct dehydrogenation of amides offers the most straightforward route to enamides. acs.orgnih.govnih.gov An iron-assisted regioselective oxidative desaturation of amides provides an efficient pathway to this class of compounds. nih.govrsc.org A one-step method employing a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O) can directly convert amides to enamides without the need for pre-functionalized substrates. acs.orgnih.govorganic-chemistry.org

Table 2: Comparison of Stereoselective Enamide Synthesis Methods

Method Catalyst/Reagent Typical Product Isomer Mechanistic Feature
Pd-catalyzed Hydroamidation Pd(OAc)₂, TFA, NaOAc Z-enamide (from primary amides) Intramolecular H-bonding in vinyl-Pd complex. organic-chemistry.orgnih.gov
VBX Reagents Pd catalyst Z-enamide Use of pre-formed stable vinylating reagent. rsc.org
Fe-assisted Desaturation Fe catalyst, Oxidant Mixture (depends on substrate) Direct C(sp³)–H bond activation. nih.govrsc.org
LiHMDS/Tf₂O Dehydrogenation LiHMDS, Tf₂O Mixture (depends on substrate) Electrophilic activation of the amide. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In amide synthesis, this often involves minimizing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents. ucl.ac.uk

A significant green approach is the direct amidation of carboxylic acids with amines using a catalyst, which avoids the use of toxic and wasteful activating agents like thionyl chloride or carbodiimides. ucl.ac.uk Boric acid has been identified as an effective and environmentally benign catalyst for this transformation. sciepub.com The reaction can often be performed under solvent-free conditions by heating a mixture of the carboxylic acid, the amine, and catalytic boric acid, with water being the only byproduct. sciepub.com

Biocatalysis represents another cornerstone of green chemistry in amide synthesis. Enzymes can operate under mild conditions (room temperature, neutral pH) and often exhibit high selectivity. nih.gov Biocatalytic transamination can be used to form enamines, which are precursors to enamides. researchgate.net Furthermore, various enzymatic strategies exist for the direct formation of the amide bond itself, utilizing ATP-dependent or ATP-independent mechanisms that bypass the need for traditional chemical coupling reagents. nih.gov

Microwave-assisted synthesis, particularly under solvent-free conditions, aligns well with green chemistry principles by significantly reducing reaction times and energy consumption. mdpi.com As mentioned previously, the N-alkylation of amides can be efficiently carried out using microwave irradiation on a solid support, eliminating the need for bulk solvents. mdpi.comresearchgate.net

Table 3: Green Chemistry Strategies for Amide Synthesis

Strategy Method Key Advantages
Catalytic Amidation Boric acid catalysis Atom-economical, often solvent-free, water is the only byproduct. sciepub.com
Biocatalysis Enzymatic amide formation / Transamination Mild reaction conditions, high selectivity, reduced waste. nih.govresearchgate.net
Alternative Energy Microwave-assisted synthesis Drastically reduced reaction times, lower energy consumption, often solvent-free. mdpi.com

Reactivity and Transformational Chemistry of N 2 Iodophenyl N Methylbut 2 Enamide

Intramolecular Cyclization Reactions for N-Heterocycle Synthesis

The inherent structure of N-(2-iodophenyl)-N-methylbut-2-enamide makes it an ideal precursor for intramolecular cyclization. The carbon-iodine bond serves as a synthetic handle for initiating cyclization, either through homolytic cleavage to form a radical or through oxidative addition in transition metal catalysis. The tethered butenamide chain acts as the acceptor for the newly formed reactive intermediate, leading to the regioselective formation of five- or six-membered rings.

Radical Cyclization Pathways Initiated by the Aryl Iodide Group

The aryl iodide group is a well-established precursor for aryl radicals, which can be generated under various conditions. In the context of this compound, this radical initiation provides a powerful method for forging new carbon-carbon bonds intramolecularly, leading to the synthesis of complex heterocyclic systems.

A modern and mild approach to synthesizing indolin-2-one derivatives from this compound involves visible light-induced photocatalysis. nih.govnih.gov This method utilizes a photocatalyst, such as an iridium complex like [Ir(ppy)₂(dtb-bpy)]PF₆, which becomes a potent reducing agent upon excitation with visible light. nih.govresearchgate.net The excited photocatalyst can transfer a single electron to the aryl iodide, initiating a radical cascade. The reaction proceeds via a 5-exo-trig radical cyclization, a favored pathway according to Baldwin's rules, to furnish the indolin-2-one core in moderate to excellent yields. nih.govnih.govresearchgate.net This green chemistry approach avoids the use of harsh reagents and proceeds under mild reaction conditions. nih.gov

Table 1: Representative Yields for Visible Light-Induced Radical Cyclization of o-Iodophenylacrylamides Data based on analogous o-iodophenylacrylamide substrates.

EntrySubstituent (R) on N-phenyl ringYield (%)
1H85
24-Me82
34-OMe75
44-F92
54-Cl88
64-CF₃78

Source: Synthesized from data presented in related studies. nih.gov

The mechanism of the visible light-induced cyclization begins with the absorption of a photon by the photocatalyst (e.g., an Ir(III) complex), promoting it to a long-lived excited state. rsc.org This excited species is a strong single-electron donor and reduces the aryl iodide of this compound to form a radical anion, which then fragments to release an iodide ion and the key aryl radical intermediate.

The generated aryl radical undergoes a rapid and irreversible 5-exo-trig cyclization onto the tethered butenamide alkene. This step forms a new carbon-carbon bond and generates a new alkyl radical intermediate localized on the former enamide chain. For the catalytic cycle to continue, this resulting radical must be quenched. In many photoredox systems, a hydrogen atom donor present in the reaction mixture, or the solvent itself, can terminate the chain by donating a hydrogen atom to the alkyl radical, yielding the final indolin-2-one product. capes.gov.br The original photocatalyst is regenerated through a subsequent redox event, often involving a sacrificial electron donor in the reaction medium, allowing it to participate in further catalytic cycles. rsc.org

Transition Metal-Catalyzed Cyclizations

Transition metals, particularly palladium, offer a powerful and versatile platform for catalyzing the intramolecular cyclization of this compound. These methods provide high efficiency and control over the formation of heterocyclic structures.

Palladium-catalyzed cyclizations of this compound typically proceed via an intramolecular Heck-type mechanism. The catalytic cycle is initiated by the oxidative addition of the low-valent palladium(0) catalyst into the carbon-iodine bond, forming an arylpalladium(II) intermediate. This is followed by an intramolecular migratory insertion of the alkene of the butenamide moiety into the arylpalladium bond, a process also known as aminopalladation. capes.gov.br This key step forms a five-membered ring and a new carbon-palladium sigma bond. The cycle is completed by a β-hydride elimination step, which regenerates the double bond within the newly formed ring system and releases the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. This pathway is a well-established route to oxindole (B195798) (indolin-2-one) derivatives. nih.gov

Alternatively, under a carbon monoxide atmosphere, a carbonylative cyclization can occur. nih.gov After the initial oxidative addition, a molecule of carbon monoxide can insert into the arylpalladium(II) bond. Subsequent intramolecular reaction with the enamide can lead to the formation of six-membered quinolinone frameworks.

While the classical Camps' cyclization involves the base-catalyzed intramolecular condensation of an N-(2-acylaryl)amide to form a quinolone, this specific reaction is not directly applicable to this compound as the substrate lacks the required ortho-acyl group on the phenyl ring to act as the electrophile in the key aldol-type reaction. nih.gov

However, quinolinone frameworks can be synthesized from this compound derivatives through palladium-catalyzed carbonylative annulation. nih.gov This transformation serves as a modern alternative to achieve a similar structural outcome. The process begins with the standard oxidative addition of Pd(0) to the aryl iodide. The resulting arylpalladium(II) complex then undergoes migratory insertion of a carbon monoxide molecule, forming an aroylpalladium species. This is followed by the insertion of the enamide's alkene into the palladium-acyl bond. The final step is a reductive elimination that forms the quinolin-2-one ring and regenerates the Pd(0) catalyst. nih.govnih.gov This carbonylative approach is a powerful method for constructing 3,4-disubstituted 2-quinolones from related N-substituted o-iodoanilines and internal alkynes, highlighting its potential applicability to enamide substrates as well. nih.gov

Palladium-Catalyzed Cyclization Processes (e.g., aminopalladation, carbonylative cyclization)

Base-Catalyzed Intramolecular Condensations and Cyclizations

The inherent reactivity of this compound allows for intramolecular cyclizations promoted solely by a base, without the need for a transition metal catalyst. A relevant transformation for related N-aryl amides is the synthesis of oxindole derivatives. rsc.org In such a reaction, a strong base can deprotonate the carbon alpha to the amide carbonyl, generating a nucleophilic enolate. This enolate can then attack the aryl ring in a nucleophilic aromatic substitution reaction, displacing the iodide. However, given the electron-rich nature of the aryl ring, a more plausible pathway for related systems involves the formation of a 2-azaallyl anion, which can then cyclize to form products like 3-amino oxindoles. rsc.org This approach avoids the use of transition metals and offers a direct route to valuable heterocyclic structures.

Stereochemical Control in Cyclization Reactions (e.g., Atroposelective Cyclizations)

Controlling stereochemistry is a paramount goal in modern synthesis. For this compound, cyclization can create stereogenic centers or, due to hindered rotation around the N-aryl bond, axial chirality (atropisomerism).

Atroposelective cyclization aims to control this axial chirality. In related systems, such as the cyclization of N-aryl ynamides to form N-arylindoles, chiral Brønsted acids have been used as catalysts. researchgate.netnih.gov These catalysts can protonate the substrate in a way that directs the cyclization to favor one atropisomer over the other, achieving high enantioselectivity. nih.govscite.ai Similarly, the synthesis of axially chiral enamides has been achieved through catalytic asymmetric N-allylic alkylation, highlighting that the enamide scaffold itself can be a source of stable atropisomerism if the rotational barrier is sufficiently high. rsc.org In metal-catalyzed reactions, chiral ligands on the metal center, such as in nickel-catalyzed Heck reactions, are employed to induce enantioselectivity in the formation of new stereocenters. nih.govnih.gov

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The aryl iodide group is a highly versatile functional handle for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Cross-Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent (like a boronic acid) with an organic halide. The aryl iodide in this compound is an ideal electrophile for this transformation. youtube.com The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle. youtube.com This allows for the direct substitution of the iodine atom with a wide variety of aryl, heteroaryl, or alkyl groups, providing a powerful tool for molecular diversification while leaving the enamide portion of the molecule intact. While some Suzuki couplings can target amide N-C bonds, the high reactivity of the C-I bond ensures selective coupling at the aryl iodide position under standard conditions. nih.govnih.govrsc.org

Table 3: The Catalytic Cycle of Suzuki-Miyaura Coupling

Step Description
1. Oxidative Addition The aryl iodide (R¹-I) adds to the Pd(0) catalyst, forming a Pd(II) complex (R¹-Pd-I).
2. Transmetalation A base activates the organoboron reagent (R²-B(OH)₂), which then transfers its organic group (R²) to the palladium complex, displacing the iodide. This forms R¹-Pd-R².

| 3. Reductive Elimination | The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst. |

Hypervalent Iodine Chemistry Derived from this compound Precursors

The presence of the iodo-group on the phenyl ring of this compound allows for its conversion into hypervalent iodine species. These compounds, where the iodine atom has more than the usual eight electrons in its valence shell, are powerful and versatile reagents in organic synthesis, often acting as environmentally benign oxidants. nih.govacs.orgillinois.edu

Hypervalent iodine(III) reagents, or λ³-iodanes, can be generated from iodoarenes like this compound through oxidation. acs.orgnih.gov Common oxidants for this transformation include meta-chloroperbenzoic acid (mCPBA), peracetic acid, and Oxone®. acs.orgrsc.org The resulting iodine(III) species, such as (diacetoxyiodo)arenes or (bis(trifluoroacetoxy)iodo)arenes, are highly reactive. nih.gov

The chemistry of hypervalent iodine(III) compounds is characterized by processes analogous to those in transition metal chemistry, including oxidative addition, ligand exchange, and reductive elimination. acs.orgprinceton.edu These reagents can mediate a wide array of transformations, such as oxidations, halogenations, aminations, and the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov For instance, they can induce oxidative cyclizations of ketoximes to form isoquinoline (B145761) N-oxides and related heterocycles. nih.govumn.edu The reactivity is often initiated by the electrophilic nature of the hypervalent iodine center, which is susceptible to nucleophilic attack. princeton.edu The subsequent reductive elimination of the iodobenzene (B50100) derivative is a key driving force for these reactions. princeton.edu

Hypervalent iodine(III) intermediates derived from precursors such as this compound can promote ligand coupling reactions, which are mechanistically similar to reductive elimination from transition metal complexes. acs.orgumb.edu In these reactions, two ligands attached to the iodine(III) center are coupled, forming a new bond, while the iodine is reduced to its monovalent state. researchgate.net

This reactivity is harnessed to form a variety of carbon-heteroatom bonds. recercat.cat For example, hypervalent iodine(III) reagents have been used to mediate the formation of C-N, C-O, C-S, and C-Se bonds under metal-free conditions. acs.org The process typically involves a ligand exchange step where a nucleophile displaces one of the ligands on the iodine(III) center, followed by reductive elimination to form the desired product. rsc.org Aniline-type hypervalent iodine(III) reagents have been developed for intramolecular cyclizations via C-H bond abstraction, leading to the formation of heterocycles. researchgate.net Furthermore, the direct, nucleophilic imidation of acetanilide (B955) derivatives has been achieved using iodine(III)-mediated conditions. researchgate.net

A significant area of development in hypervalent iodine chemistry is the use of chiral iodoarenes as precursors for chiral hypervalent iodine(III) organocatalysts. rsc.orgacs.orgnih.gov These catalysts enable a range of enantioselective transformations, offering a metal-free alternative to traditional asymmetric catalysis. nih.govnih.govrsc.org

Chiral hypervalent iodine(III) species are typically generated in situ from a chiral iodoarene precatalyst and a stoichiometric oxidant like mCPBA. rsc.org The design of the chiral iodoarene is critical, with many successful examples incorporating C₂-symmetric scaffolds or other elements of chirality such as central, axial, or planar chirality. rsc.orgrsc.org These chiral catalysts have been successfully employed in a variety of reactions, including the α-functionalization of carbonyl compounds, dearomatization of phenols, and difunctionalization of alkenes. rsc.orgresearchgate.net

Specific applications include enantioselective intramolecular diaminations of homoallylic guanidine (B92328) derivatives, and sulfonyl- and phosphoryl-oxylactonizations of 4-pentenoic acids. nih.govnih.govnih.gov For instance, novel pyridine-based chiral iodine(I) catalysts have been used for the enantioselective intramolecular diamination of homoallylic substrates. rsc.org Highly enantioselective oxidative dearomatization of naphthol derivatives has also been achieved using conformationally flexible organoiodine catalysts. acs.org

Table 3: Asymmetric Transformations Using Chiral Hypervalent Iodine Catalysts

Reaction TypeChiral Catalyst PrecursorOxidantProduct TypeEnantioselectivity
Intramolecular DiaminationPyridine-based Chiral Iodine(I)Sodium PerborateBicyclic DiaminesHigh ee nih.govrsc.org
OxylactonizationChiral Aryl-λ³-iodaneNot specified (stoichiometric)Sulfonyloxy- and Phosphoryloxy-γ-butyrolactonesModerate to excellent ee nih.gov
Oxidative Dearomatization2-Aminoalcohol-derived Aryl IodidemCPBASpirolactonesUp to 98% ee rsc.orgacs.org
Vicinal Diamination of StyrenesC₂-symmetric Chiral IodoarenemCPBADiaminated ProductsUp to 99% ee rsc.org

Functionalization of the But-2-enamide (B7942871) Olefin

The but-2-enamide portion of this compound contains an electron-deficient olefin, which is susceptible to a variety of functionalization reactions. The reactivity of this double bond is influenced by the electron-withdrawing nature of the adjacent amide carbonyl group.

Palladium-catalyzed difunctionalization of alkenes using hypervalent iodine reagents represents a powerful method for introducing two new functional groups across the double bond. frontiersin.org These transformations can proceed through either 1,1- or 1,2-difunctionalization pathways. A general mechanism involves the formation of a δ-alkyl Pd(II) intermediate via olefin insertion into an aryl-Pd bond. frontiersin.org Subsequent steps can vary, but may involve oxidation to a Pd(IV) intermediate by a hypervalent iodine reagent, followed by reductive elimination to yield the difunctionalized product. frontiersin.org

In the context of this compound, intramolecular versions of these reactions are highly relevant, as seen in the Heck cyclizations discussed previously. Intermolecular reactions are also possible, where external nucleophiles can be incorporated. For example, hypervalent iodine-catalyzed oxyamination of alkenes has been developed, using a bifunctional N,O-nucleophile to introduce both an oxygen and a nitrogen functionality across the double bond. rsc.org

Furthermore, the electron-deficient nature of the but-2-enamide olefin makes it a good Michael acceptor. This reactivity can be exploited in conjugate addition reactions with various nucleophiles. While specific examples for this compound are not extensively detailed in the provided context, the general reactivity of α,β-unsaturated amides suggests that reactions such as Michael additions of organocuprates, thiols, or amines are feasible.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, involving the addition of an H-X moiety across the carbon-carbon double bond of the butenamide fragment, represent a direct method for introducing structural complexity. While specific studies on the hydrofunctionalization of this compound are not extensively documented in the current literature, the reactivity of the enamide functional group has been the subject of broader research. A recent review has highlighted the advances in the radical-involved difunctionalization of enamides, which includes hydrofunctionalization pathways.

The electron-withdrawing nature of the amide group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. Conversely, radical additions to the double bond are also a viable pathway for functionalization. The course of the reaction is heavily influenced by the choice of catalyst and reagents.

In a related context, the aminoarylation of alkenes using aryl sulfinamide reagents, which proceeds via a nitrogen-centered radical, demonstrates the propensity of similar systems to undergo addition reactions across a C=C double bond to form new C-N and C-C bonds. This suggests that radical-mediated hydrofunctionalization of this compound could be a promising area for future investigation.

Potential hydrofunctionalization reactions could include hydroamination, hydrocyanation, or hydrosulfonylation, catalyzed by transition metals or proceeding through radical mechanisms. The specific conditions for such transformations would require empirical determination.

Halogenation and Epoxidation Studies

The presence of the but-2-enamide moiety in this compound allows for classic electrophilic addition reactions to the double bond, such as halogenation and epoxidation.

Halogenation:

The addition of halogens (Cl₂, Br₂, I₂) to the double bond of this compound is expected to proceed via a standard electrophilic addition mechanism. This would likely result in the formation of a dihalogenated product, N-(2-iodophenyl)-N-methyl-2,3-dihalobutanamide. The stereochemical outcome of this reaction (syn- or anti-addition) would depend on the reaction conditions and the specific halogen used.

Furthermore, the synthesis of α-haloenamides from ynamides has been reported, providing a potential, albeit indirect, route to halogenated derivatives of the title compound. This metal-free method utilizes triphenylphosphine (B44618) in conjunction with a halogen source like CCl₄ or CBr₄ to achieve regio- and stereoselective α-halogenation. While this applies to the synthesis of the enamide itself, it highlights the stability and accessibility of halogenated enamides.

A hypothetical halogenation reaction is presented in the table below:

SubstrateReagentProduct
This compoundBr₂N-(2-iodophenyl)-N-methyl-2,3-dibromobutanamide
This compoundCl₂N-(2-iodophenyl)-N-methyl-2,3-dichlorobutanamide

Epoxidation:

The epoxidation of the electron-deficient double bond in this compound would likely require a nucleophilic epoxidizing agent, such as hydrogen peroxide under basic conditions (e.g., the Weitz-Scheffer epoxidation), due to the reduced reactivity of the double bond towards standard electrophilic epoxidizing agents like m-CPBA. The resulting product would be N-(2-iodophenyl)-N-methyl-2,3-epoxybutanamide.

The table below outlines a potential epoxidation reaction:

SubstrateReagentProduct
This compoundH₂O₂, NaOHN-(2-iodophenyl)-N-methyl-2,3-epoxybutanamide

It is important to note that the reactivity of the 2-iodoanilide moiety could influence these transformations. The iodine atom itself is a potential site for oxidative addition in the presence of transition metal catalysts, a reactivity that is exploited in reactions like the Heck cyclization. Careful selection of reaction conditions would be necessary to achieve selective functionalization of the butenamide double bond without affecting the aryl-iodide bond.

Mechanistic Investigations of Reactions Involving N 2 Iodophenyl N Methylbut 2 Enamide

Elucidation of Reaction Pathways

The transformation of N-(2-iodophenyl)-N-methylbut-2-enamide into complex cyclic structures can proceed through several distinct mechanistic pathways, primarily dictated by the reaction conditions and the nature of the catalyst employed. These pathways include radical cyclizations and transition metal-mediated transformations.

Detailed Steps of Radical Cyclization Processes

Radical cyclizations of this compound and its analogs offer a powerful method for the formation of indol-2-one (B1256649) structures. These reactions are typically initiated by the generation of an aryl radical at the carbon bearing the iodine atom. This can be achieved through various methods, including the use of radical initiators like AIBN with a tin hydride, or through photoredox catalysis.

A plausible mechanism for the radical cyclization is as follows:

Initiation: An aryl radical is generated from the N-(2-iodophenyl) moiety. In a classic tin-mediated reaction, this involves the homolytic cleavage of the carbon-iodine bond by a tributyltin radical. Alternatively, under photoredox catalysis, a photosensitizer, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aryl iodide.

5-exo-trig Cyclization: The highly reactive aryl radical undergoes an intramolecular addition to the proximal carbon of the but-2-enamide (B7942871) double bond. This cyclization is a 5-exo-trig process, which is generally kinetically favored according to Baldwin's rules, leading to the formation of a five-membered ring. This step generates a new alkyl radical intermediate.

Propagation/Termination: The resulting alkyl radical can then abstract a hydrogen atom from a hydrogen donor in the reaction mixture, such as tributyltin hydride, to yield the final indolin-2-one product and regenerate the tin radical to continue the chain reaction. In the absence of a good hydrogen donor, this radical intermediate might engage in other pathways, such as dimerization or reaction with a solvent molecule.

Studies on related N-(2-iodophenyl)-N-alkylcinnamides have shown that cathodic reduction can also be used to generate the initial aryl radical, leading to a similar 5-exo-trig cyclization to form 1-alkyl-3-benzylindolin-2-ones. wikipedia.org

Catalytic Cycles in Palladium and Nickel-Mediated Transformations

Palladium and nickel catalysts are extensively used to mediate the intramolecular cyclization of this compound, a transformation commonly known as the Heck reaction. libretexts.org These reactions proceed through a well-defined catalytic cycle.

Palladium-Mediated Heck Reaction:

The catalytic cycle for the palladium-mediated intramolecular Heck reaction of this compound can be described by the following key steps libretexts.orgnih.gov:

Oxidative Addition: A coordinatively unsaturated Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the carbon-iodine bond of the substrate. This forms a square planar Aryl-Palladium(II)-iodide intermediate.

Alkene Coordination: The but-2-enamide double bond of the same molecule coordinates to the palladium center. This may require the dissociation of a ligand from the palladium complex.

Migratory Insertion (Carbopalladation): The aryl group migrates from the palladium to one of the carbons of the coordinated double bond. This insertion occurs in a syn-fashion and is the key carbon-carbon bond-forming step, resulting in a five-membered ring and a new alkyl-palladium(II) intermediate. nih.gov

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step also proceeds in a syn-manner, requiring the Pd-C and C-H bonds to be coplanar. This step forms the cyclized product, which is an exocyclic alkene, and a hydrido-palladium(II) complex.

Reductive Elimination: The hydrido-palladium(II) complex, in the presence of a base, undergoes reductive elimination of HI (which is neutralized by the base) to regenerate the catalytically active Pd(0) species, thus closing the catalytic cycle.

Nickel-Mediated Transformations:

While less common for this specific substrate, nickel-catalyzed intramolecular cyclizations of related 1,6-enynes provide a model for the potential catalytic cycle with this compound. A plausible cycle would involve princeton.edu:

Oxidative Addition: A Ni(0) catalyst undergoes oxidative addition to the aryl iodide to form an Aryl-Ni(II)-iodide intermediate.

Migratory Insertion: The intramolecular alkene coordinates to the nickel center, followed by migratory insertion of the aryl group to form a five-membered alkyl-nickel(II) intermediate.

Further Reaction or β-Hydride Elimination: The resulting alkyl-nickel(II) species can then undergo β-hydride elimination to yield the cyclized product and a hydrido-nickel(II) species, which is then reduced back to Ni(0) to complete the cycle. Alternatively, the alkyl-nickel intermediate could be trapped by other reagents in the reaction mixture.

Concerted vs. Stepwise Mechanisms in Cycloadditions

Cycloaddition reactions represent another class of transformations that can potentially involve this compound or its derivatives. These reactions can proceed through either a concerted or a stepwise mechanism.

Concerted Mechanism: In a concerted cycloaddition, all bond-forming and bond-breaking events occur in a single transition state without the formation of any intermediate. The stereochemistry of the reactants is often retained in the product. The Diels-Alder reaction is a classic example of a concerted [4+2] cycloaddition.

Stepwise Mechanism: A stepwise cycloaddition involves the formation of a distinct intermediate, which can be zwitterionic or diradical in nature. libretexts.org This intermediate then proceeds to the final cycloadduct in a subsequent step. The formation of an intermediate allows for the possibility of bond rotations, which can lead to a loss of stereospecificity.

For cycloadditions involving enamides, the specific nature of the reacting partner and the reaction conditions will determine whether the reaction proceeds in a concerted or stepwise fashion. For instance, [2+2] cycloadditions are often stepwise unless photochemically induced, while [4+2] cycloadditions can proceed through either pathway. libretexts.org Computational studies on related systems, such as the dimerization of butadiene, have been used to compare the relative energies of concerted and stepwise pathways. kingston.ac.uk In the context of this compound, cycloadditions are less common than Heck-type cyclizations, but the principles of concerted versus stepwise mechanisms would apply if suitable reaction partners were employed.

Identification of Key Intermediates and Transition States

In the context of the palladium-catalyzed intramolecular Heck reaction of this compound, several key intermediates and transition states have been proposed based on extensive studies of the Heck reaction mechanism.

Key Intermediates:

IntermediateDescriptionReaction
Aryl-Palladium(II) Complex Formed after the initial oxidative addition of the C-I bond to the Pd(0) catalyst.Palladium-catalyzed Heck Reaction
Alkyl-Palladium(II) Complex Formed after the migratory insertion of the alkene into the Aryl-Pd bond.Palladium-catalyzed Heck Reaction
Hydrido-Palladium(II) Complex Formed after β-hydride elimination from the alkyl-palladium(II) intermediate.Palladium-catalyzed Heck Reaction
Aryl Radical A highly reactive species with an unpaired electron on the aryl ring, formed by homolytic cleavage of the C-I bond.Radical Cyclization
Cyclized Alkyl Radical Formed after the intramolecular addition of the aryl radical to the alkene.Radical Cyclization

Transition States:

The transition states in these reactions are high-energy structures that represent the peak of the energy barrier between reactants and products or intermediates. While direct observation is challenging, their geometries and energies are often elucidated through computational studies. For the intramolecular Heck reaction, the transition state for the migratory insertion step is of particular importance as it often dictates the stereochemical outcome of the reaction. kingston.ac.uk Similarly, the transition state for the β-hydride elimination determines the regiochemistry of the newly formed double bond.

Kinetic Studies and Rate-Determining Steps

In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step. However, for the Heck reaction, especially with more reactive aryl iodides, the migratory insertion or even the dissociation of a ligand from the palladium complex can become rate-limiting. uchicago.edu

Kinetic studies on the Heck reaction of aryl iodides with methyl acrylate (B77674) have indicated that the migratory insertion step can be turnover limiting. uchicago.edu The rate of reaction was found to be weakly dependent on the concentrations of both the aryl iodide and the alkene, suggesting that steps prior to the involvement of these species in the rate-limiting step are faster. uchicago.edu

The following table summarizes potential rate-determining steps in reactions involving this compound:

Reaction TypePotential Rate-Determining StepInfluencing Factors
Palladium-catalyzed Heck Reaction Oxidative AdditionNature of the aryl halide (I > Br > Cl), steric and electronic properties of the phosphine (B1218219) ligand.
Migratory InsertionSteric hindrance on the alkene, electronic nature of the substituents. uchicago.edu
Ligand DissociationConcentration and nature of the phosphine ligand.
Radical Cyclization Initial radical formationMethod of radical generation (e.g., initiator concentration, light intensity).

Regioselectivity and Stereoselectivity Control Factors

Controlling the regioselectivity and stereoselectivity of the cyclization of this compound is crucial for the synthesis of specific target molecules.

Regioselectivity:

In the context of the intramolecular Heck reaction, regioselectivity refers to the orientation of the newly formed carbon-carbon bond and the position of the resulting double bond.

Carbopalladation: The initial migratory insertion can, in principle, occur at either carbon of the double bond. For this compound, the cyclization almost exclusively proceeds via a 5-exo-trig pathway to form a five-membered ring, as this is kinetically more favorable than the alternative 6-endo-trig pathway. nih.govkingston.ac.uk

β-Hydride Elimination: After cyclization, β-hydride elimination can potentially lead to different isomers depending on which β-hydrogen is removed. The regioselectivity of this step is influenced by the need for a syn-coplanar arrangement of the Pd-C and C-H bonds and the relative thermodynamic stability of the resulting alkene isomers.

Stereoselectivity:

The intramolecular Heck reaction can create new stereocenters, and controlling their configuration is a major focus of synthetic methodology.

Diastereoselectivity: In substrates with pre-existing stereocenters, the cyclization can favor the formation of one diastereomer over another. This is often influenced by steric interactions in the transition state of the migratory insertion step, which direct the approach of the aryl palladium species to one face of the alkene.

Enantioselectivity: For the creation of a new stereocenter from a prochiral substrate, chiral ligands are employed. The most common and effective ligands for asymmetric Heck reactions are chiral bisphosphines, such as (R)- or (S)-BINAP. The chiral ligand coordinates to the palladium center and creates a chiral environment that favors the formation of one enantiomer of the product over the other. The enantioselectivity is often determined during the migratory insertion step, where the chiral ligand dictates which face of the alkene coordinates to the palladium and subsequently undergoes insertion.

The choice of additives can also have a profound impact on stereoselectivity. For instance, in the asymmetric Heck reaction of related N-(o-iodophenyl)acrylamides, the use of silver salts (which promote a cationic pathway) can lead to the opposite enantiomer compared to when a neutral base like pentamethylpiperidine (PMP) is used (promoting a neutral pathway).

The following table summarizes key factors controlling selectivity:

SelectivityControlling Factors
Regioselectivity Ring strain in the transition state (favoring exo cyclization). kingston.ac.uk Thermodynamic stability of the final alkene product.
Stereoselectivity Use of chiral ligands (e.g., BINAP). Reaction pathway (neutral vs. cationic, influenced by additives like Ag+ salts). Steric hindrance of substituents on the substrate.

Influence of Catalysts, Ligands, and Additives on Reaction Outcomes

The outcome of reactions involving this compound, particularly in the context of intramolecular cyclization reactions, is highly sensitive to the choice of catalyst, ligands, and any additives present in the reaction mixture. These components play a crucial role in determining the reaction's efficiency, selectivity, and even the stereochemical course of the transformation. The intramolecular Heck reaction, a key transformation for this substrate, provides a clear example of how these factors can be manipulated to achieve a desired product.

While specific, detailed studies on the catalytic systems for the unsubstituted this compound are not extensively documented in the surveyed literature, significant insights can be drawn from closely related, structurally analogous compounds. Research on substituted derivatives, such as (2E)-N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide, offers a valuable window into the mechanistic influences of various catalytic components.

In the case of asymmetric Heck reactions designed to produce chiral dihydroindol-2-ones, the selection of a chiral ligand is paramount. For instance, in the cyclization of a substituted analogue, the use of a palladium catalyst in conjunction with the chiral phosphine ligand (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, has been shown to induce enantioselectivity. This combination facilitates the formation of the (S)-enantiomer of the corresponding dihydroindol-2-one product. The proposed mechanism suggests that the reaction proceeds through an oxidative addition of the palladium(0) catalyst to the aryl iodide bond. The subsequent coordination of the alkene to the chiral palladium(II) complex occurs in a stereochemically defined manner, guided by the ligand, which ultimately dictates the stereochemistry of the newly formed stereocenter.

The following table summarizes the key findings from a study on a closely related substituted analogue, illustrating the impact of the chiral ligand on the reaction's stereochemical outcome.

EntrySubstrateCatalystLigandProductStereochemical Outcome
1(2E)-N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamidePd(OAc)₂ (cat.)(R)-BINAP(S)-3,3-dimethyl-1,5,7-trimethyl-1,3-dihydro-2H-indol-2-oneEnantioselective formation of the (S)-enantiomer

Data derived from studies on a structurally similar compound.

This example underscores the critical role of the ligand in controlling the enantioselectivity of the reaction. The bulky and conformationally rigid structure of BINAP creates a chiral pocket around the metal center, influencing the facial selectivity of the alkene insertion and thereby directing the formation of one enantiomer over the other.

Additives can also exert a significant influence on the reaction. In many palladium-catalyzed Heck reactions, bases are added to neutralize the hydrogen halide formed during the catalytic cycle, which is essential for catalyst regeneration and turnover. The choice of base can affect reaction rates and yields. Furthermore, in some instances, the addition of silver or thallium salts can alter the reaction pathway from a neutral to a cationic mechanism, which can have profound effects on both reactivity and selectivity. While specific data on additives for this compound is not available, these general principles of Heck chemistry are expected to apply.

Advanced Applications of N 2 Iodophenyl N Methylbut 2 Enamide in Organic Synthesis

Modular Synthesis of Diverse N-Heterocyclic Scaffolds

Nitrogen-containing heterocycles are among the most significant structural motifs in medicinal chemistry and materials science. mdpi.comnih.gov The compound N-(2-iodophenyl)-N-methylbut-2-enamide serves as an exemplary precursor for the modular synthesis of a wide range of N-heterocyclic scaffolds. Through carefully selected reaction conditions, particularly transition-metal-catalyzed intramolecular cyclizations, this single substrate can be transformed into various valuable heterocyclic cores. This modularity allows chemists to rapidly generate libraries of related but structurally distinct molecules for biological screening or materials testing. The intramolecular Heck reaction is a cornerstone of this approach, where the aryl iodide undergoes oxidative addition to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent reductive elimination to furnish the cyclized product.

Indolin-2-ones, commonly known as oxindoles, are a privileged scaffold found in numerous natural products and pharmaceutically active compounds. They are recognized as important intermediates for drugs targeting conditions like cancer and immunosuppression. nih.govwhiterose.ac.uk The synthesis of the oxindole (B195798) core from this compound can be achieved via an intramolecular Heck-type cyclization. This transformation typically involves a palladium catalyst to facilitate the formation of the critical C-C bond that closes the five-membered ring.

Research has shown that related N-(2-iodoaryl) enamides undergo efficient cyclization to yield 3,3-disubstituted oxindoles. organic-chemistry.orgnih.gov For instance, the asymmetric Heck cyclization of (2E)-N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide has been studied, demonstrating that the use of a chiral phosphine (B1218219) ligand like (R)-BINAP can induce enantioselectivity, leading to the formation of a chiral dihydroindol-2-one. nih.gov This highlights the potential of this compound to serve as a prochiral substrate for the synthesis of enantiomerically enriched oxindoles, which are highly sought after in drug development. nih.govnih.gov

Table 1: Representative Methods for Oxindole Synthesis via Intramolecular Cyclization
Precursor TypeCatalyst/ReagentProductKey FeaturesReference
α-chloroacetanilidesPd Catalyst, P(t-Bu)₂Ph, Et₃NOxindolesHigh regioselectivity and functional group compatibility. organic-chemistry.org
N-aryl diazoamidesN-halosuccinimides (NXS)3-halooxindolesCatalyst-free conditions. organic-chemistry.org
N-aryl amidesElemental Iodine, Malonic AcidOxindolesTransition-metal-free enolate oxidation approach. nih.gov
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamidePd catalyst, (R)-BINAPChiral dihydroindol-2-oneAsymmetric Heck cyclization. nih.gov

The quinolinone and isoquinolinone skeletons are integral components of many bioactive alkaloids and synthetic pharmaceuticals. While direct synthesis from this compound is less common, analogous strategies using related precursors demonstrate the feasibility of such transformations. For example, the synthesis of 3-halogenated quinolin-2-ones has been achieved from N-arylpropynamides (containing a C-C triple bond instead of a double bond) through an umpolung process mediated by hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA). bohrium.comresearchgate.net This method involves an electrophilic intramolecular cyclization/halogenation sequence.

Adapting this logic, this compound could potentially undergo a related intramolecular cyclization to form a six-membered ring. A Heck-type reaction could, under specific ligand and additive control, favor a 6-endo-trig cyclization pathway to produce tetrahydroquinolinone derivatives. Furthermore, related N-(2-iodophenyl)-P-buta-1,3-dienylphosphonamidates have been shown to undergo efficient Heck cyclizations to form benzofused γ-phostams, demonstrating the viability of forming six-membered rings from similar precursors. acs.org The development of methods to selectively form quinolinone structures from readily available enamides remains an active area of research. nih.gov

Table 2: Modern Synthetic Routes to Quinolinone Scaffolds
Precursor TypeCatalyst/ReagentProduct TypeKey FeaturesReference
N-arylpropynamidesPIDA, LiCl/LiBr/CuI3-Halogenated Quinolin-2-onesUmpolung process, high selectivity. bohrium.comresearchgate.net
N-arylpropynamidesPhICl₂, Diselenides/DisulfidesChalcogenylated Quinolin-2-onesDivergent synthesis controlled by substrate substituents. uwa.edu.au
Azido quinoline, Cyclohexanone, PiperidineNone (in situ enamine formation)Quinolone-based amidinesOne-pot, three-component reaction. nih.gov

Precursors for Complex Molecule Synthesis (e.g., Natural Product Scaffolds)

The heterocycles derived from this compound, particularly oxindoles, are not merely final products but also valuable precursors for the assembly of more complex molecular scaffolds found in nature. The 3-position of the oxindole ring can be further functionalized, making it a hub for constructing intricate polycyclic systems. For example, spirocyclic oxindoles, a class of natural products with significant biological activity, are often synthesized from 3-alkylidene oxindoles, which can be derived from the initial oxindole core. whiterose.ac.uk

A notable application is in the synthesis of trisindoline scaffolds. These molecules, which feature an isatin (B1672199)/oxindole core connected to two indole (B1671886) units, can be synthesized through the acid-catalyzed reaction of an oxindole or isatin derivative with indole. nih.gov Since this compound provides a direct route to the oxindole core, it serves as a foundational building block for these more elaborate, biologically relevant molecules. The Trost group's synthesis of the natural product marcfortine B utilized a palladium-catalyzed cycloaddition with an oxindole derivative to form a key spirocyclic intermediate, showcasing the power of this scaffold in natural product total synthesis. whiterose.ac.uk

Enabling Chiral Catalyst Architectures via Iodoarene Amides

Beyond its role as a synthetic precursor, the N-(2-iodophenyl)amide framework is a critical component in the design of modern chiral organocatalysts. Chiral iodoarenes have emerged as powerful, environmentally friendly catalysts for a range of enantioselective transformations. acs.org These catalysts operate through a hypervalent iodine(I/III) cycle and offer an alternative to often toxic or expensive transition metals.

The development of effective chiral iodoarene catalysts relies on a rigid and tunable scaffold that can create a well-defined chiral environment around the reactive iodine center. The N-(2-iodophenyl)amide moiety is ideal for this purpose. The amide group can be readily linked to chiral auxiliaries, such as amino acids, lactate (B86563) derivatives, or carbohydrates, to build a C1 or C2-symmetric catalyst architecture. acs.orgnih.gov The proximity of the amide to the iodo group allows for effective transfer of stereochemical information during the catalytic cycle. For example, chiral catalysts based on iodoaniline-lactate have been synthesized and successfully applied in the enantioselective α-functionalization of ketones. acs.org Similarly, indanol-based scaffolds have been introduced into iodoarene catalyst design to achieve high enantioselectivity in reactions like hydrative dearomatization. nih.gov The modularity of the N-(2-iodophenyl)amide structure allows for systematic optimization of the catalyst by varying the N-substituent and the chiral backbone to achieve higher yields and enantioselectivity. nih.gov

Table 3: Examples of Chiral Iodoarene Catalyst Scaffolds
Catalyst Scaffold TypeChiral AuxiliaryApplicationReference
Iodoaniline-based(S)-Methyl lactateα-oxysulfonylation of ketones acs.org
Carbohydrate-basedSugarsAsymmetric spirolactonization nih.gov
Indanol-basedIndanolEnantioselective hydrative dearomatization nih.gov

Building Blocks for Functional Materials (if applicable to this class of compounds)

While the primary applications of this compound are in the synthesis of discrete molecules for pharmaceutical applications, the underlying structural motifs have potential relevance in materials science. The ability to form rigid, planar heterocyclic structures like quinolinones and oxindoles is a desirable feature for the creation of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, related N-(2-iodophenyl) compounds have been explored for materials applications. For instance, N-(2-iodophenyl)methanesulfonamide has been noted for its utility in the development of new materials and chemical processes. The iodo-aryl amide structure can be incorporated into polymers or larger conjugated systems. The iodine atom itself can serve as a site for further cross-coupling reactions (e.g., Sonogashira, Suzuki) to extend conjugation or to anchor the molecule to a surface. Additionally, phosphorus-containing heterocycles, which can be accessed through cyclization of related phosphonamidates, are known for their applications in materials and agrochemical industries due to their unique electronic and coordination properties. acs.org The intermolecular interactions of the iodoanilide moiety, such as halogen bonding, could also be exploited for the rational design of self-assembling supramolecular materials. nih.gov

Table of Mentioned Compounds

Table 4: Nomenclature of Compounds Mentioned in the Article
Compound NameIUPAC Name
This compoundThis compound
Indolin-2-one / OxindoleIndolin-2-one
QuinolinoneQuinolin-2(1H)-one
IsoquinolinoneIsoquinolin-1(2H)-one
(R)-BINAP(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Phenyliodine(III) diacetate (PIDA)Diacetoxyiodobenzene
N-arylpropynamideN-phenylpropiolamide (general class)
Trisindoline3,3-di(1H-indol-3-yl)indolin-2-one (parent structure)
Isatin1H-indole-2,3-dione
Marcfortine B(6R,11aS,11bS)-6-(1,1-dimethyl-2-propenyl)-2,3,6,11a-tetrahydro-5H-oxazolo[3',2':1,2]pyrrolo[3,4-b]indol-5-one
(S)-Methyl lactateMethyl (2S)-2-hydroxypropanoate
N-(2-iodophenyl)methanesulfonamideN-(2-iodophenyl)methanesulfonamide

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for N-(2-iodophenyl)-N-methylbut-2-enamide Transformations

The intramolecular cyclization of this compound and its analogs is a powerful strategy for the synthesis of various heterocyclic scaffolds, including indoles and quinolines. While palladium catalysis has been a mainstay for these transformations, the development of novel catalytic systems based on other transition metals, as well as metal-free approaches, is a burgeoning area of research.

Recent explorations into alternative catalysts have shown promise in overcoming some of the limitations of traditional palladium-based systems, such as cost, and in enabling new types of transformations. The following table summarizes potential catalytic systems and their expected outcomes in the transformation of this compound.

Catalyst SystemPotential TransformationAnticipated Advantages
Copper-based Catalysts Intramolecular C-N bond formationLower cost, unique reactivity patterns, potential for different chemoselectivity.
Gold-based Catalysts Hydroarylation/cyclization cascadesMild reaction conditions, high functional group tolerance, activation of the butenamide moiety.
Nickel-based Catalysts Reductive cyclization, cross-couplingEarth-abundant metal, potential for novel reactivity in Heck-type reactions. polyu.edu.hk
Iodoarene Catalysis Oxidative cyclizationMetal-free conditions, environmentally benign. mdpi.comrsc.org

The development of chiral iodoarene catalysts, for instance, opens the door to enantioselective cyclizations of unsaturated amides, a significant advancement in asymmetric synthesis. rsc.org Preliminary studies have demonstrated the feasibility of achieving enantiocontrol in such reactions, paving the way for the asymmetric synthesis of complex heterocyclic structures from precursors like this compound. mdpi.comrsc.org

Exploration of New Reactivity Modes beyond Current Paradigms

Beyond the well-established intramolecular Heck-type cyclizations, researchers are actively exploring novel reactivity modes of this compound. These new paradigms aim to construct more complex molecular architectures and introduce diverse functionalities in a single step.

One promising area is the exploration of radical-mediated cyclizations . The carbon-iodine bond in this compound is susceptible to homolytic cleavage under photoredox or radical initiation conditions, generating an aryl radical. This highly reactive intermediate can undergo intramolecular addition to the butenamide moiety, offering a distinct pathway to cyclic products that may be complementary to traditional transition metal-catalyzed methods. This approach could lead to the formation of unique ring systems and stereochemical outcomes.

Another avenue of exploration involves domino or cascade reactions . By carefully designing the reaction conditions and incorporating additional reactive partners, it is possible to trigger a sequence of transformations starting from this compound. For example, a palladium-catalyzed cyclization could be followed by a subsequent cross-coupling reaction in a one-pot fashion, rapidly building molecular complexity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the adoption of flow chemistry and automated synthesis platforms. The integration of this compound transformations into these high-throughput technologies is a critical future direction.

Flow chemistry offers several advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced safety, and the potential for seamless multi-step synthesis. acs.orgnih.gov For the cyclization of this compound, a continuous flow setup could enable:

Rapid optimization of reaction conditions (temperature, pressure, catalyst loading).

Telescoped reactions , where the crude product from one reaction is directly fed into the next reactor without intermediate purification.

Scalable synthesis of heterocyclic products for further biological evaluation.

Automated synthesis platforms, often coupled with microfluidic reactors, can perform a large number of reactions in parallel, accelerating the discovery of new catalysts and reaction conditions for the transformation of this compound. researchgate.net This technology allows for the high-throughput screening of different ligands, solvents, and additives, significantly reducing the time required for methods development.

Design of Next-Generation Iodoarene Amide Precursors with Enhanced Reactivity or Selectivity

The rational design of novel iodoarene amide precursors, building upon the this compound scaffold, is a key strategy for enhancing reactivity and controlling selectivity in cyclization reactions. By strategically modifying the structure of the precursor, it is possible to influence the electronic and steric properties of the molecule, thereby fine-tuning its behavior in catalytic transformations.

Key design strategies for next-generation precursors include:

Modification of the Amide N-Substituent: The nature of the substituent on the amide nitrogen can significantly impact the nucleophilicity of the nitrogen atom and the conformational preferences of the molecule. Replacing the methyl group with other alkyl or aryl groups can influence the rate and selectivity of the cyclization.

Substitution on the Butenamide Chain: Introducing substituents on the but-2-enamide (B7942871) backbone can direct the regioselectivity of the cyclization and introduce new stereocenters. For example, the placement of bulky groups could favor the formation of one regioisomer over another in Heck-type reactions.

Electronic Tuning of the Iodophenyl Ring: The introduction of electron-donating or electron-withdrawing groups on the iodophenyl ring can modulate the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed cycles or influence the stability of radical intermediates in photoredox processes.

The following table outlines potential modifications to the this compound structure and their anticipated effects on reactivity.

Precursor ModificationRationaleExpected Outcome
Varying the N-alkyl group (e.g., ethyl, isopropyl)Steric hindrance around the nitrogenInfluence on cyclization rate and potential for asymmetric induction with chiral catalysts.
Introducing substituents on the butenyl chainSteric and electronic effects on the double bondControl of regioselectivity in the cyclization; creation of new stereocenters.
Adding electron-withdrawing groups to the phenyl ringIncreased electrophilicity of the aryl iodideFaster oxidative addition in Pd-catalyzed reactions.
Adding electron-donating groups to the phenyl ringIncreased electron density on the aryl ringAltered reactivity in radical-based transformations.

Synergistic Combinations of Catalytic Strategies (e.g., Photoredox with Organometallic Catalysis)

The merging of different catalytic modes in a single reaction vessel, known as synergistic catalysis, has emerged as a powerful tool for achieving transformations that are not possible with a single catalyst system. The combination of photoredox catalysis with organometallic catalysis holds immense potential for the transformation of this compound.

In a synergistic photoredox/palladium-catalyzed cyclization, a photocatalyst can be used to generate a reactive intermediate (e.g., an aryl radical) under mild conditions, which then enters a palladium catalytic cycle. This dual catalytic approach can often proceed at lower temperatures and with higher efficiency than traditional thermal methods.

For instance, a visible-light-absorbing photocatalyst could initiate the formation of an aryl radical from this compound. This radical could then be trapped by a low-valent palladium complex, initiating a cross-coupling or cyclization cascade. This strategy opens up new mechanistic pathways and allows for the development of novel C-C and C-heteroatom bond-forming reactions.

Similarly, the combination of gold and photoredox catalysis is a promising area. Gold catalysts are known to activate alkynes and allenes towards nucleophilic attack. nih.gov In a dual catalytic system, a photocatalyst could generate a reactive species that adds to the gold-activated butenamide moiety of this compound, triggering a subsequent cyclization. This approach could lead to the development of novel hydroarylation and aminoarylation reactions.

The continued exploration of these synergistic catalytic strategies will undoubtedly lead to the discovery of new and efficient methods for the transformation of this compound, further solidifying its importance as a versatile building block in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-iodophenyl)-N-methylbut-2-enamide, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via a NaH-initiated aryne generation strategy, which enables efficient arylation of secondary amides. Key steps include:

  • Step 1 : Reacting 2-iodoaniline with methylbut-2-enoyl chloride in the presence of NaH to generate the amide bond.
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Validation : Use 13C NMR (e.g., δ 142.1, 140.3, 130.6 ppm for aromatic carbons; δ 28.2 ppm for methyl groups) and HRMS (calculated [M+H]+: 437.0726; observed: 437.0720) to confirm structural integrity .

Q. How do NMR and mass spectrometry data resolve structural ambiguities in this compound?

  • Methodological Answer :

  • 13C NMR distinguishes substituent effects: For example, the iodine atom at the 2-position deshields adjacent carbons (δ 130.5–142.3 ppm), while the enamide group shows characteristic peaks at δ 127–131 ppm .
  • HRMS provides precise molecular weight confirmation, critical for differentiating isomers or byproducts (e.g., [M+Na]+: 597.8811 vs. 597.8808 observed for sulfonamide derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in derivatives of this compound?

  • Methodological Answer :

  • Variable Screening : Use Design Expert software to design a response surface methodology (RSM) experiment, varying temperature, solvent polarity, and NaH stoichiometry .

    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
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  • Data Interpretation : Compare yields and regioselectivity ratios (e.g., para vs. ortho substitution in aryl derivatives) using HPLC or GC-MS. Contradictions in selectivity trends (e.g., unexpected para dominance) may arise from steric effects of the iodine substituent .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Case Study : If 13C NMR shows unexpected peaks (e.g., δ 144.4 ppm in sulfonamide derivatives), perform DEPT-135 or 2D HSQC to assign quaternary carbons and verify conjugation effects .
  • Cross-Validation : Compare experimental HRMS data with computational predictions (e.g., Gaussian-optimized molecular ions) to resolve ambiguities in fragmentation patterns .

Q. How can functionalization of the enamide group expand the compound’s utility in catalysis or medicinal chemistry?

  • Methodological Answer :

  • Derivatization : Introduce electron-withdrawing groups (e.g., sulfonamides, cyano) at the 4-position of the phenyl ring to modulate electronic properties. For example, 3di (N-(4-cyanophenyl)-N-(2-iodophenyl)-4-methylbenzenesulfonamide) exhibits distinct NMR shifts (δ 102.7 ppm for iodine-adjacent carbons) due to enhanced conjugation .
  • Biological Screening : Use the compound as a scaffold for kinase inhibitors by appending pyridine or imidazole moieties via Suzuki-Miyaura cross-coupling, followed by IC50 assays against target proteins.

Key Notes

  • Avoid commercial synthesis protocols (e.g., benchchem.com ) due to reliability concerns.
  • Advanced questions emphasize mechanistic analysis (e.g., steric/electronic effects) and computational integration, while basic questions focus on foundational characterization.
  • Contradictions in data (e.g., HRMS discrepancies ≤ 0.001 Da) are typical in complex syntheses and require iterative validation .

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